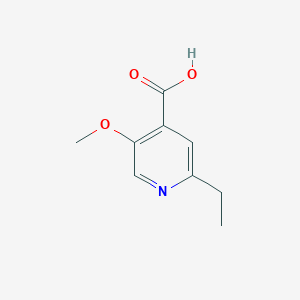
2-Ethyl-5-methoxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methoxyisonicotinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of isonicotinic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the fifth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxyisonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the oxidation of 2-methyl-5-ethylpyridine using permanganate, which can yield nicotinic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-Ethyl-5-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce new functional groups onto the pyridine ring.
科学的研究の応用
2-Ethyl-5-methoxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Ethyl-5-methoxyisonicotinic acid include other derivatives of isonicotinic acid, such as:
- 2-Methyl-5-ethoxyisonicotinic acid
- 2-Ethyl-5-hydroxyisonicotinic acid
- 2-Propyl-5-methoxyisonicotinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which can confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-ethyl-5-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-6-4-7(9(11)12)8(13-2)5-10-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChIキー |
ZSNGGIKWOPYNPF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=N1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


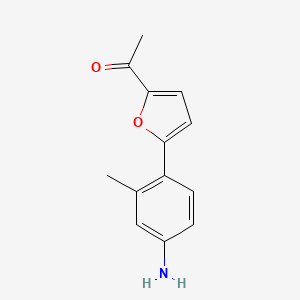
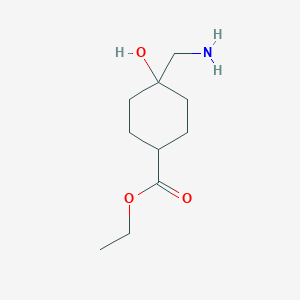
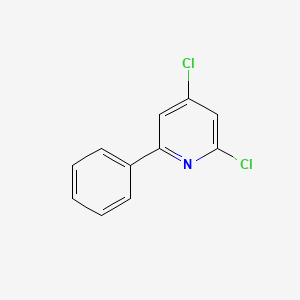
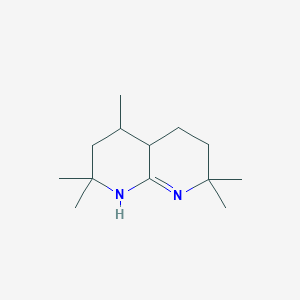
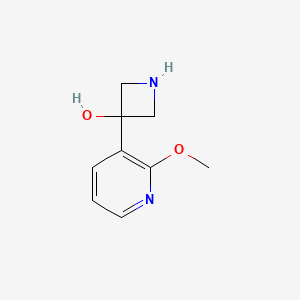
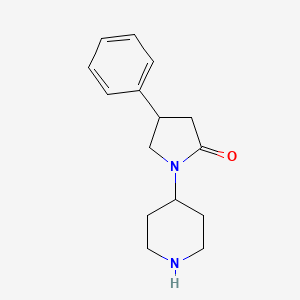
![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)

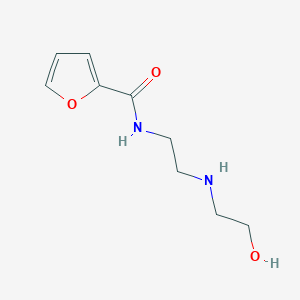
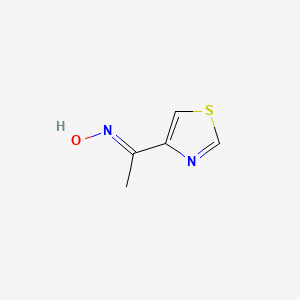
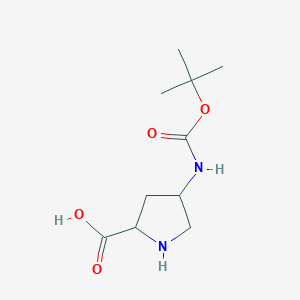
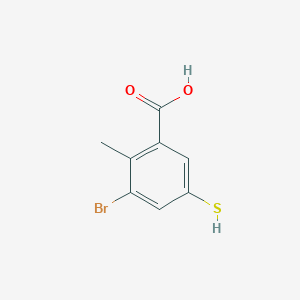
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)

